![molecular formula C8H7BrN4O B11719384 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B11719384.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a carbohydrazide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent reaction with hydrazine or its derivatives introduces the carbohydrazide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a drug candidate.
Chemical Research: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The exact mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but it often targets protein kinases, which play crucial roles in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Another brominated pyrrolopyridine with similar structural features.
5-Bromo-1H-pyrrolo[3,2-b]pyridine: A closely related compound with a different arrangement of the pyridine ring.
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
Molecular Formula |
C8H7BrN4O |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI Key |
ITUYYORGOJPFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



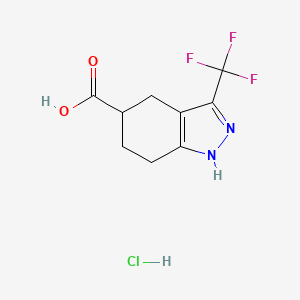
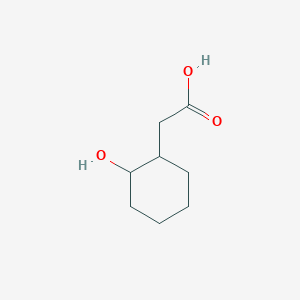
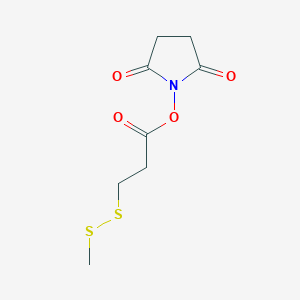
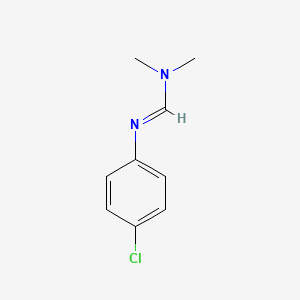
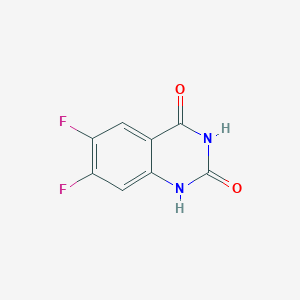
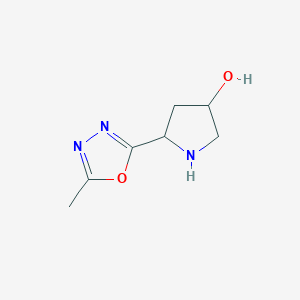

![6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11719353.png)
![3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B11719361.png)
![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)
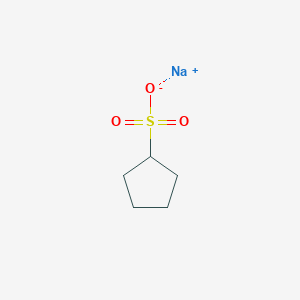
![6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11719390.png)
![Trimethyl[2-(3-propoxyphenyl)ethynyl]silane](/img/structure/B11719395.png)
